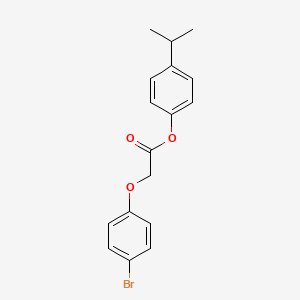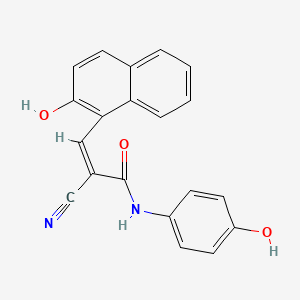
2-(1H-benzimidazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of benzimidazole derivatives known for various biological activities. Benzimidazole and its derivatives are crucial in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at different positions. The synthesis can start from various substrates like o-phenylenediamine and carboxylic acid derivatives, undergoing condensation reactions to form the benzimidazole nucleus. Subsequent thiation and acylation reactions introduce the thioether and acetamide functionalities, respectively (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Molecular Structure Analysis
Benzimidazole derivatives' structure is typically confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analytical techniques help elucidate the compound's molecular framework, including the arrangement of the benzimidazole core, thioether linkage, and acetamide side chain (Krzysztof Z Łączkowski, 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, enabling the introduction of different functional groups. These chemical transformations allow for the diversification of benzimidazole-based compounds for different biological applications (M. Duran & M. Canbaz, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, depend on the functional groups attached to the benzimidazole core. These properties are crucial for the compound's formulation and application in drug development (Salahuddin et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity, and stability, are influenced by the structure of the benzimidazole derivatives. These properties are significant for understanding the compound's behavior in biological systems and its interaction with biological targets (S. Ozden et al., 2005).
Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives have been synthesized and evaluated for their potential antitumor activity. For instance, compounds with a benzimidazole backbone have shown considerable anticancer activity against some cancer cell lines. The structural feature of benzimidazole coupled with different heterocyclic rings has been instrumental in identifying compounds with promising antitumor properties (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial Activity
N-substituted phenyl acetamide benzimidazole-based derivatives have been systematically analyzed for their antibacterial efficacy, especially against Methicillin-Resistant Staphylococcus aureus (MRSA). These derivatives have shown significant potent antibacterial activity, indicating the potential of benzimidazole compounds in addressing antibiotic resistance challenges (S. Chaudhari et al., 2020).
Antiviral Activity
Research on benzimidazole derivatives incorporating triazole moiety has revealed some compounds with activity against hepatitis C virus (HCV), highlighting the potential of these compounds in developing new antiviral agents. The studies suggest the significance of the substituent at position 2 of benzimidazole for HCV inhibition (B. G. Youssif et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition potential. These compounds have shown promising results in protecting carbon steel against corrosion in acidic environments. The findings suggest applications of benzimidazole derivatives beyond medicinal chemistry, extending to materials science and engineering (Z. Rouifi et al., 2020).
Anthelmintic Activity
Some benzimidazole compounds have been synthesized and evaluated for their anthelmintic activity, demonstrating efficacy against parasitic worms. This suggests the potential of benzimidazole derivatives in developing new treatments for parasitic infections (P. S. Kumar, J. Sahoo, 2014).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-14-7-6-10(17)8-13(14)18-15(21)9-23-16-19-11-4-2-3-5-12(11)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQVCXLRVXMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)